REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:6][C:7]([OH:9])=[O:8])[C:3](O)=[O:4]>C(OC(=O)C)(=O)C>[CH3:1][C:2]1([CH3:10])[CH2:6][C:7](=[O:9])[O:8][C:3]1=[O:4]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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CC(C(=O)O)(CC(=O)O)C
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Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
after removing acetic acid and acetic anhydride under reduced pressure
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Type
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DISTILLATION
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Details
|
the residue was subjected to vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(=O)OC(C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |